Methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate
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Overview
Description
Methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate is a synthetic organic compound with a complex structure that includes a cyclobutyl ring, a pyrazole moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate typically involves multiple steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,3,5-trimethylpyrazole, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The pyrazole derivative is then subjected to an acylation reaction with 2-bromoacetyl chloride to introduce the acetyl group.
Amidation: The resulting intermediate undergoes amidation with cyclobutylamine to form the cyclobutyl-acetyl-pyrazole intermediate.
Esterification: Finally, the intermediate is esterified with methyl propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the pyrazole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyclobutyl ring or pyrazole moiety.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Amides or esters formed from nucleophilic substitution at the ester group.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential, such as improving its bioavailability or reducing toxicity.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.
Mechanism of Action
The mechanism by which Methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The cyclobutyl and pyrazole moieties could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[cyclopropyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[cyclobutyl-[2-(1,3,5-dimethylpyrazol-4-yl)acetyl]amino]propanoate: Similar structure but with a dimethylpyrazole moiety instead of a trimethylpyrazole moiety.
Uniqueness
Methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate is unique due to the combination of its cyclobutyl ring and trimethylpyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, from synthetic chemistry to drug development.
Properties
IUPAC Name |
methyl 2-[cyclobutyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-10-14(11(2)18(4)17-10)9-15(20)19(13-7-6-8-13)12(3)16(21)22-5/h12-13H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVDPVXNGCIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C2CCC2)C(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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